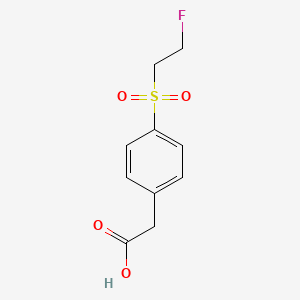
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid is an organic compound with the molecular formula C10H11FO4S It is characterized by the presence of a phenyl ring substituted with a fluoroethylsulfonyl group and an acetic acid moiety
Preparation Methods
The synthesis of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Fluoroethylsulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The fluoroethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid can be compared with similar compounds such as:
2-(4-(2,2,2-Trifluoroethylsulfonyl)phenyl)acetic acid: This compound has a trifluoroethyl group instead of a fluoroethyl group, which can lead to different reactivity and biological activity.
2-(4-(Methylsulfonyl)phenyl)acetic acid: The presence of a methylsulfonyl group instead of a fluoroethylsulfonyl group can result in different chemical properties and applications.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[4-(2-fluoroethylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H11FO4S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
XJFQDKKQGZNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


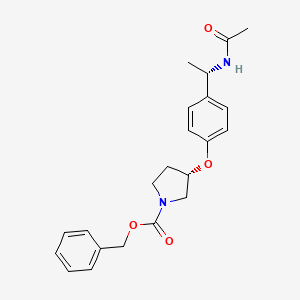
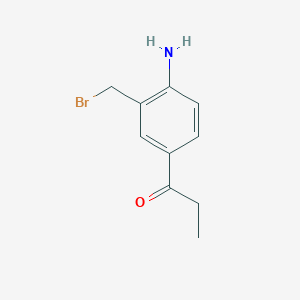
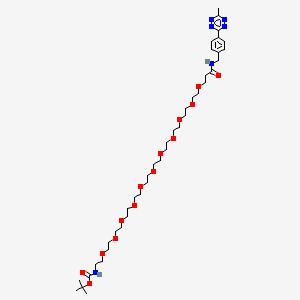
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)
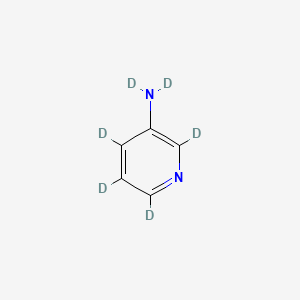
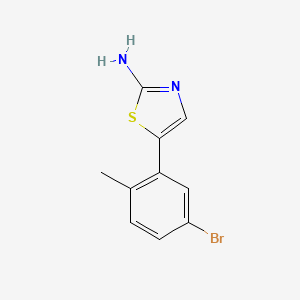
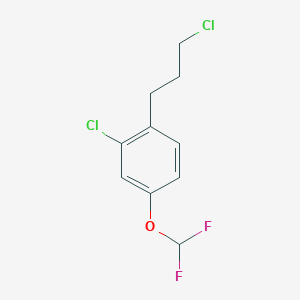
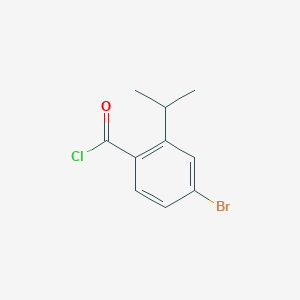
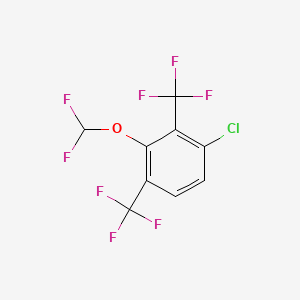
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
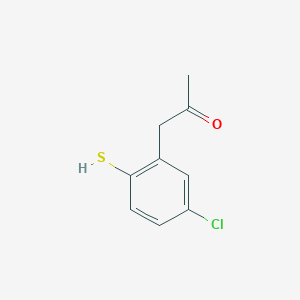
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
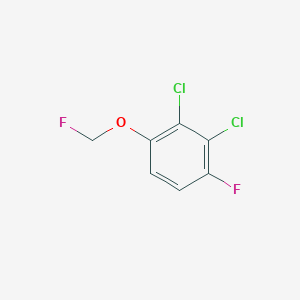
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
